

troubleshooting AP14145 hydrochloride solubility issues

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Compound of Interest

Compound Name: AP14145 hydrochloride

Cat. No.: B10825825

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Technical Support Center: AP14145 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with **AP14145 hydrochloride**. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AP14145 hydrochloride** and what is its mechanism of action?

AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) with an IC50 of 1.1 μM .^{[1][2][3][4]} It functions by decreasing the calcium sensitivity of these channels, which play a crucial role in regulating neuronal excitability and cardiac action potentials.^[2] This inhibition leads to a prolongation of the atrial effective refractory period (AERP), making it a compound of interest for cardiovascular research, particularly in the context of atrial fibrillation.^{[1][3][5]}

Q2: What are the basic physicochemical properties of **AP14145 hydrochloride**?

A summary of the key physicochemical properties of **AP14145 hydrochloride** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ F ₃ N ₄ O·HCl	[1]
Molecular Weight	398.81 g/mol	[1][5]
Appearance	Solid	
Purity	≥98%	[1]
Storage	Store at -20°C	[1]
CAS Number	2387505-59-9	[1]

Q3: In which solvents is **AP14145 hydrochloride** soluble?

AP14145 hydrochloride is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM reported for both.[1][5] Information regarding its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited, suggesting it is poorly soluble in aqueous media. This is a critical consideration for experimental design.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
DMSO	100	39.88	[5]
Ethanol	100	39.88	[5]
Aqueous Buffers (e.g., PBS)	Poorly soluble (exact value not specified)		

Troubleshooting Guide: Solubility Issues

Issues with the solubility of **AP14145 hydrochloride** are most commonly encountered when preparing aqueous working solutions from a concentrated organic stock.

Problem: A precipitate forms when I dilute my **AP14145 hydrochloride** stock solution into an aqueous buffer (e.g., PBS, cell culture media).

- Possible Cause A: Exceeding Aqueous Solubility. **AP14145 hydrochloride**, like many small molecules, has low solubility in aqueous solutions. Directly diluting a high-concentration stock into a buffer can cause the compound to crash out of solution.
 - Solution:
 - Prepare a lower concentration stock solution: If your experimental design allows, consider preparing a more dilute stock solution in DMSO or ethanol.
 - Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous buffer. This gradual decrease in solvent polarity can help maintain solubility.
 - Use a co-solvent system: For in vivo studies, a co-solvent system such as 50% PEG400 in saline has been successfully used.^[2] For in vitro work, carefully consider the tolerance of your cell line to co-solvents.
- Possible Cause B: pH of the Aqueous Buffer. The solubility of hydrochloride salts can be pH-dependent.
 - Solution:
 - Adjust the pH of your buffer: Experiment with slightly lowering the pH of your aqueous buffer to see if it improves solubility. However, ensure the final pH is compatible with your experimental system.
- Possible Cause C: Temperature Effects. The temperature of your solutions can impact solubility.
 - Solution:

- Gentle warming: Gently warming your aqueous buffer to 37°C before adding the **AP14145 hydrochloride** stock solution may improve solubility. Avoid excessive heat, as it could degrade the compound.

Problem: My **AP14145 hydrochloride** solution is cloudy or hazy.

- Possible Cause: Incomplete Dissolution or Contamination. The compound may not be fully dissolved in the initial stock solution, or there may be contaminants in the solvent.
 - Solution:
 - Ensure complete dissolution of the stock: After adding the solvent to the powdered compound, vortex and/or sonicate the solution to ensure it is completely dissolved before making further dilutions.
 - Use high-purity solvents: Always use anhydrous, high-purity DMSO or ethanol to prepare your stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

- Weigh the Compound: Accurately weigh the desired amount of **AP14145 hydrochloride** powder using a calibrated analytical balance.
- Calculate Solvent Volume: Based on the molecular weight (398.81 g/mol), calculate the volume of DMSO required to achieve a 10 mM concentration.
 - Example: For 1 mg of **AP14145 hydrochloride**, add 250.7 μ L of DMSO.
- Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
- Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
- Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays (Example: 10 μ M)

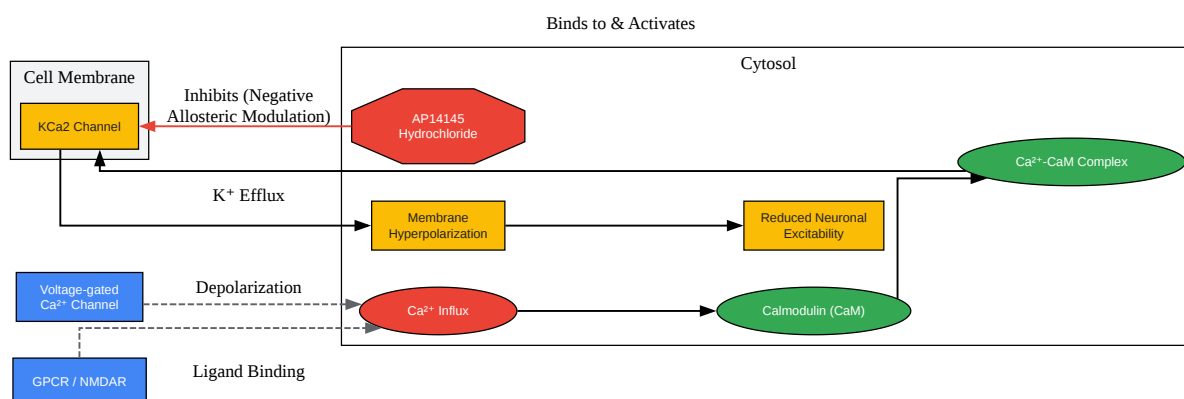
- Thaw Stock Solution: Thaw a single aliquot of the 10 mM **AP14145 hydrochloride** stock solution at room temperature.
- Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer. For example, dilute the 10 mM stock 1:100 in the aqueous solution to get a 100 μ M intermediate solution. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing.
- Prepare Final Working Solution: Further dilute the intermediate solution to the final desired concentration. For a 10 μ M final concentration, dilute the 100 μ M intermediate solution 1:10 in your pre-warmed (37°C) cell culture medium.
- Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically $\leq 0.1\%$) and consistent across all conditions, including vehicle controls.

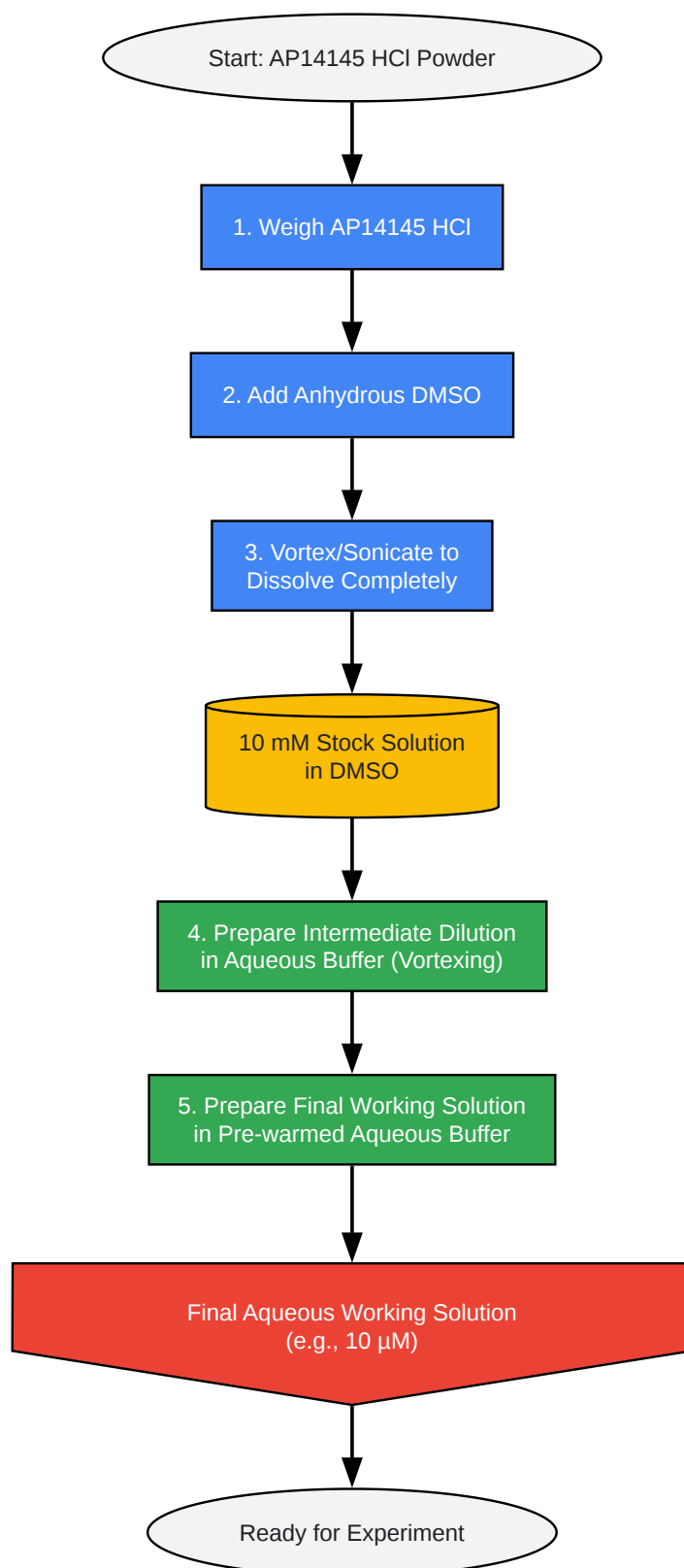
Protocol 3: Formulation for In Vivo Studies (5 mg/mL)

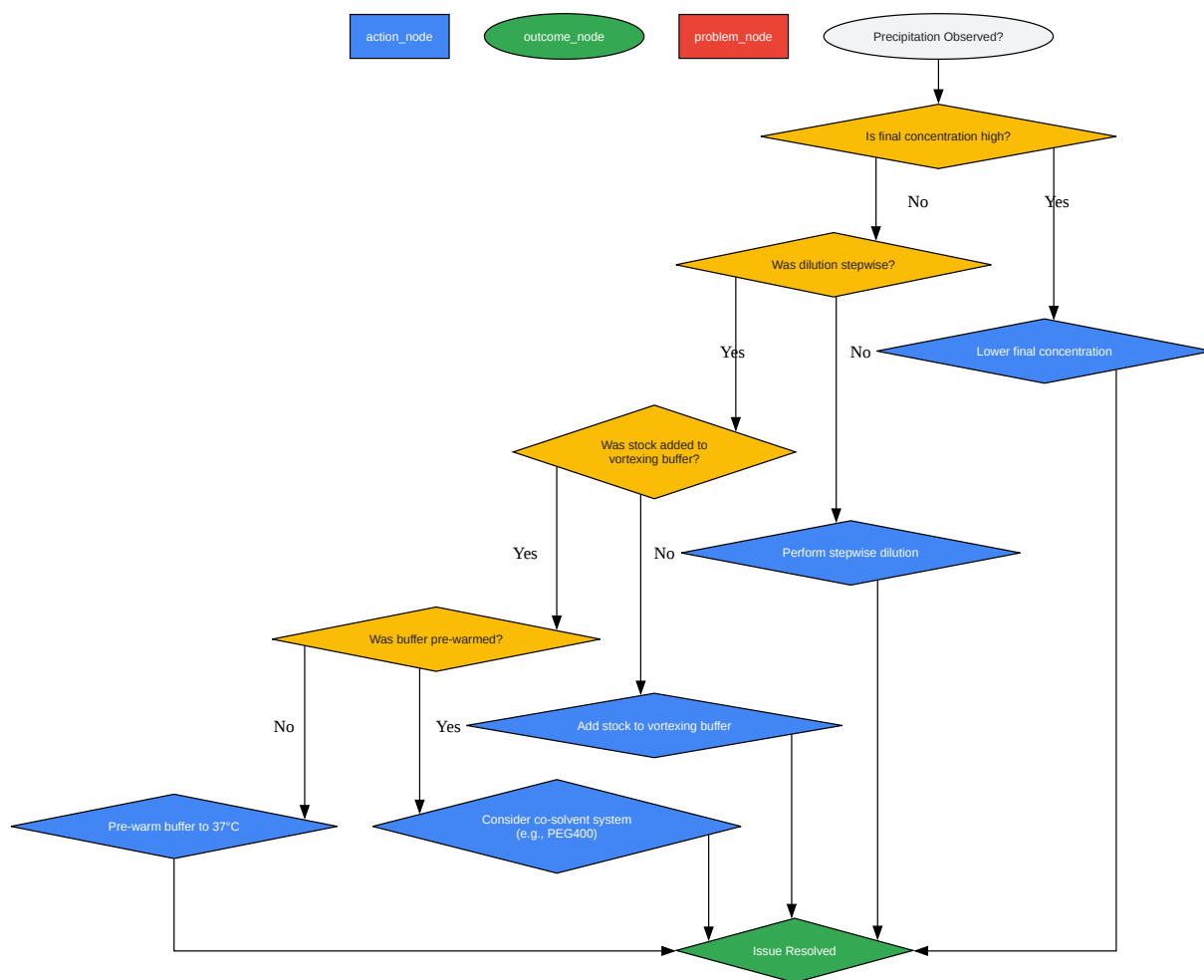
- Prepare the Vehicle: Prepare a vehicle solution consisting of 50% Polyethylene glycol 400 (PEG400) and 50% sterile saline.
- Dissolve **AP14145 Hydrochloride**: Dissolve **AP14145 hydrochloride** in the vehicle to a final concentration of 5 mg/mL. This may require vortexing and sonication to achieve complete dissolution.
- Sterile Filtration: Sterile filter the final solution through a 0.22 μ m syringe filter before administration.

Visualizations

KCa₂ Channel Signaling Pathway







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